molecular formula C13H24N6O4 B12687573 4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) CAS No. 88122-27-4

4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)

Cat. No.: B12687573
CAS No.: 88122-27-4
M. Wt: 328.37 g/mol
InChI Key: GPSHMCXZBWXXDB-UHFFFAOYSA-N
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Description

4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is a complex organic compound that belongs to the class of imidazolidines Imidazolidines are five-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of a sec-butyl group and two propionohydrazide groups attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) typically involves multi-step organic reactions. One common method involves the cyclization of appropriate amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process. The use of efficient catalysts and solvents is crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Nickel, palladium, rhodium.

    Solvents: Dimethyl sulfoxide (DMSO), ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The compound’s hydrazide groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2,4-dione: A simpler imidazolidine derivative with similar structural features.

    Pyrrolidine-2,5-dione: Another five-membered heterocyclic compound with different substituents.

    Hydrazide derivatives: Compounds containing hydrazide groups with varying substituents.

Uniqueness

4-(sec-Butyl)-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is unique due to the presence of both sec-butyl and propionohydrazide groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

88122-27-4

Molecular Formula

C13H24N6O4

Molecular Weight

328.37 g/mol

IUPAC Name

3-[5-butan-2-yl-3-(3-hydrazinyl-3-oxopropyl)-2,4-dioxoimidazolidin-1-yl]propanehydrazide

InChI

InChI=1S/C13H24N6O4/c1-3-8(2)11-12(22)19(7-5-10(21)17-15)13(23)18(11)6-4-9(20)16-14/h8,11H,3-7,14-15H2,1-2H3,(H,16,20)(H,17,21)

InChI Key

GPSHMCXZBWXXDB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1C(=O)N(C(=O)N1CCC(=O)NN)CCC(=O)NN

Origin of Product

United States

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